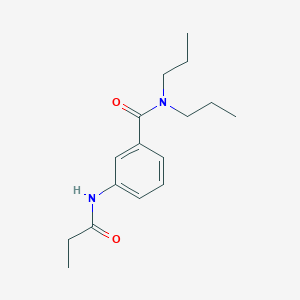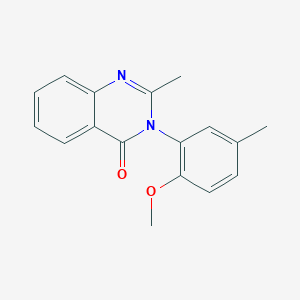![molecular formula C13H18F3N3S B4751390 N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751390.png)
N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as DT-010, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes and proteins involved in the pathogenesis of several diseases. N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza. Additionally, N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has also been shown to exhibit a high level of selectivity and potency for its target receptors. However, there are some limitations to using N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. One potential area of research is the development of new drugs based on the structure of N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. The compound has shown promising results in preclinical studies, and further research may lead to the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. Understanding the mechanism of action may provide insights into the compound's therapeutic effects and may lead to the development of more effective drugs. Finally, more research is needed to evaluate the safety and efficacy of N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-[3-(dimethylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a high affinity for binding to specific receptors in the brain, which makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3S/c1-19(2)8-4-7-17-12(20)18-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,4,7-8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUGOCVSCZWBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
![ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4751366.png)
![5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4751374.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4751409.png)
![2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4751413.png)